molecular formula C16H19NO2 B2452143 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 669757-85-1

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid

Cat. No.: B2452143
CAS No.: 669757-85-1
M. Wt: 257.333
InChI Key: JXQDFBLZEKQTOX-UHFFFAOYSA-N
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Description

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid is a heterocyclic compound with the molecular formula C16H19NO2 It is characterized by a fused ring system that includes a quinoline moiety and a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoline or cyclooctane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Quinoline: A simpler analog with a single fused ring system.

    Cyclooctane: A saturated hydrocarbon ring without the quinoline moiety.

    Quinoline-2-carboxylic acid: Another quinoline derivative with a carboxylic acid group at a different position.

Uniqueness: 5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid is unique due to its fused ring system, which combines the structural features of both quinoline and cyclooctane. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,5a,6,7,8,9,10,11-octahydrocycloocta[b]quinoline-12-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10,13,17H,1-4,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDFBLZEKQTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(C3=CC=CC=C3NC2CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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